Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate
Description
Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its ester functional group, which is known for its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
ethyl 4-[4-[(4-ethoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-3-25-17(23)11-9-15(21)19-13-5-7-14(8-6-13)20-16(22)10-12-18(24)26-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSRQCPDIZVWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(4-aminophenyl)propanoic acid with ethyl 4-ethoxy-4-oxobutanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 3-(4-aminophenyl)propanoic acid and ethyl 4-ethoxy-4-oxobutanoate.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets. The ester and amide functional groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate
- Ethyl 4-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}butanoate
Uniqueness
Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles. The position of the ester and amide groups allows for unique chemical transformations and biological interactions compared to its analogs.
Biological Activity
Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 356.39 g/mol. The chemical structure features an ethyl ester linked to a carbamoyl group, which is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways:
- Inhibition of Neprilysin (NEP) : Research indicates that compounds similar to this compound exhibit inhibitory effects on neprilysin, an enzyme implicated in the degradation of neuropeptides and other signaling molecules. This inhibition can enhance the levels of certain peptides, potentially leading to therapeutic effects in conditions like heart failure and neurodegenerative diseases .
- Cholesteryl Ester Transfer Protein (CETP) Inhibition : Other studies suggest that related compounds may also inhibit CETP, which plays a role in lipid metabolism and cardiovascular health. By modulating lipid profiles, these compounds could contribute to improved cardiovascular outcomes .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:
- In vitro Studies : In laboratory settings, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of similar compounds:
- Animal Models : In rodent models of neurodegeneration, administration of NEP inhibitors has been associated with reduced neuronal loss and improved cognitive function. This suggests that this compound may have potential applications in treating Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 3-{[4-(4-ethoxy-4-oxobutanamido)phenyl]carbamoyl}propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential amidation and esterification steps. For example:
Amide Formation : React 4-aminophenyl derivatives with 4-ethoxy-4-oxobutanoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to form the intermediate 4-(4-ethoxy-4-oxobutanamido)phenylcarbamoyl .
Ester Coupling : Introduce the propanoate moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the intermediate and ethyl 3-aminopropanoate in DMF at 0–25°C .
- Optimization Tips :
- Solvent Selection : Polar aprotic solvents (DMF, acetone) improve solubility of intermediates .
- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate esterification yields .
- Temperature Control : Reflux conditions (70–80°C) enhance reaction rates for amide bond formation .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (ethyl ester CH3), δ 4.1–4.3 ppm (ester CH2), and δ 6.8–8.2 ppm (aromatic protons). Amide protons (NH) may appear as broad peaks at δ 6.5–7.5 ppm .
- ¹³C NMR : Carbamate/amide carbonyls appear at δ 165–175 ppm, ester carbonyls at δ 170–175 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect side products .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Studies : Perform IC50/EC50 assays across multiple concentrations (e.g., 0.1–100 µM) to validate activity trends. For example, discrepancies in enzyme inhibition may arise from assay conditions (pH, ionic strength) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of derivatives with target proteins (e.g., kinases, GPCRs). Differences in substituent groups (e.g., ethoxy vs. methoxy) may alter binding poses .
- Metabolic Stability Tests : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variable in vivo results .
Q. How can reaction pathways be tailored to improve regioselectivity in derivative synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., phenolic -OH with tert-butyldimethylsilyl chloride) to direct coupling to the desired amine .
- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling to functionalize the phenyl ring selectively .
- Solvent Effects : Use toluene for SNAr reactions to favor para-substitution over ortho .
Key Notes for Experimental Design
- Avoid Common Pitfalls :
- Side Reactions : Monitor for hydrolysis of ester groups under basic conditions (e.g., K₂CO₃) by maintaining anhydrous solvents .
- Scale-Up Challenges : Use continuous-flow reactors for safer exothermic reactions (e.g., amide couplings) .
- Data Reproducibility : Document solvent batch purity (HPLC-grade) and catalyst lot numbers to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
